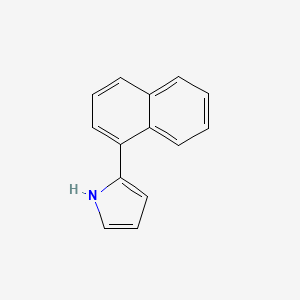

2-naphthalen-1-yl-1H-pyrrole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-naphthalen-1-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSZVAJFMOEQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404208 | |

| Record name | 2-naphthalen-1-yl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84716-37-0 | |

| Record name | 2-naphthalen-1-yl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the 2 Naphthalen 1 Yl 1h Pyrrole Core and Its Functionalized Derivatives

Established Synthetic Pathways for Pyrrole (B145914) Ring Formation

The direct construction of the naphthyl-substituted pyrrole ring often relies on classical condensation reactions, which have been adapted to accommodate the bulky naphthalene (B1677914) group.

The Hantzsch pyrrole synthesis is a classic and versatile multi-component reaction that forms the pyrrole ring by reacting a β-ketoester, an α-haloketone, and an amine (typically ammonia (B1221849) or a primary amine). wikipedia.org The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final substituted pyrrole. wikipedia.org

To apply this method for the synthesis of 2-naphthalen-1-yl-1H-pyrrole, one of the starting materials must contain the naphthalene moiety. For instance, employing an α-halo-1-acetylnaphthalene would allow for the direct incorporation of the naphthalen-1-yl group at what will become the 2-position of the pyrrole ring. While the Hantzsch synthesis is robust, its application to naphthyl derivatives may require optimization of reaction conditions to overcome potential steric hindrance introduced by the bulky naphthyl group. acs.org Variations using high-speed vibration milling have been shown to perform the Hantzsch synthesis under solvent-free conditions, which could offer an alternative approach. researchgate.net

The cyclization of substrates containing both ketone and nitrile functionalities provides a powerful route to functionalized pyrroles. Specifically, the reaction of compounds analogous to α-cyano-γ-ketoesters, such as 2-(2-oxo-2-arylethyl)malononitriles, can yield highly substituted pyrroles. acs.org A relevant pathway involves the treatment of a γ-keto-nitrile with a source of hydrogen halide (HX). This can proceed through an initial intramolecular cyclization, followed by tautomerization and subsequent reaction to install a halogen at the α-position of the newly formed pyrrole ring.

The resulting 2-halopyrrole is a versatile intermediate. The halogen atom serves as an excellent leaving group for subsequent cross-coupling reactions, enabling the introduction of the naphthalene group in a later step, as discussed in section 2.2.1. This two-step approach (cyclization to a halopyrrole followed by coupling) can sometimes be more efficient than direct synthesis, as it separates the complexities of ring formation from the introduction of the sterically demanding naphthyl substituent.

Beyond the Hantzsch synthesis, several other annulation strategies are suitable for constructing the pyrrole core, which can be adapted for naphthyl derivatives.

Paal-Knorr Synthesis : This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions. semanticscholar.orgresearchgate.net To generate a naphthyl-substituted pyrrole, a 1,4-dicarbonyl compound bearing a naphthalene group would be required. The reaction proceeds via the formation of a di-imine intermediate which then undergoes cyclization and dehydration. The use of various catalysts, including bismuth nitrate, has been shown to facilitate this reaction under mild conditions. researchgate.net

Gold-Catalyzed Cyclization : Modern catalytic methods offer efficient and regioselective routes to pyrroles. For example, a gold-catalyzed cascade hydroamination/cyclization reaction between α-amino ketones and alkynes provides access to substituted pyrroles. organic-chemistry.org By selecting an α-amino ketone with a naphthalene substituent, this method could be employed to synthesize the target scaffold with high functional group tolerance. organic-chemistry.org

[4+1] Annulation : Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines is another contemporary strategy. semanticscholar.org This tandem reaction, using O2 as the terminal oxidant, proceeds under mild conditions and can accommodate a diverse range of substrates, making it a plausible route for the synthesis of complex pyrroles, including those with naphthyl groups. semanticscholar.org

Post-Cyclization Functionalization and Coupling Reactions

Introducing the naphthalene group onto a pre-existing pyrrole ring is a highly effective and convergent strategy. This approach benefits from the well-established chemistry of C-H activation and cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. mdpi.com

For the synthesis of this compound, this strategy involves coupling a pyrrole derivative halogenated at the 2-position (e.g., 2-bromopyrrole or 2-iodopyrrole) with a naphthalen-1-ylboronic acid. The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent system. nih.govscielo.org.mx A key advantage of this method is its high functional group tolerance and the commercial availability of a wide range of boronic acids. Research has demonstrated the successful synthesis of related structures, such as methyl 4-(naphthalen-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, using this approach, confirming its applicability. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Role | Example Reagent |

|---|---|---|

| Pyrrole Substrate | Electrophile | 2-Bromopyrrole (N-protected) |

| Naphthyl Reagent | Nucleophile | Naphthalen-1-ylboronic acid |

| Catalyst | Active Species | Pd(PPh₃)₄ |

| Base | Activator | Na₂CO₃ or K₂CO₃ |

This table presents a generalized set of conditions based on typical Suzuki-Miyaura reactions. nih.govscielo.org.mx

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize the pyrrole ring with a halogen. beilstein-journals.org This method involves the direct coupling of a C-H bond in the pyrrole with a naphthalene halide (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene). The reaction is typically catalyzed by a palladium complex. rsc.org

For pyrrole and its simple derivatives, direct arylation preferentially occurs at the C2 position due to its higher reactivity. thieme-connect.de Catalytic systems often employ a palladium salt like Pd(OAc)₂ or a pre-formed complex, sometimes in combination with a phosphine (B1218219) ligand or an N-heterocyclic carbene (NHC) ligand, and a base. beilstein-journals.org Some protocols have even demonstrated that the reaction can proceed in superbasic media without a transition-metal catalyst for certain substrates. thieme-connect.de This approach provides a straightforward route to 2-arylated pyrroles and is highly relevant for the synthesis of this compound. rsc.orgresearchgate.net

Table 2: Representative Conditions for Direct C-H Arylation

| Component | Role | Example Reagent |

|---|---|---|

| Pyrrole Substrate | C-H Source | N-Acylpyrrole |

| Naphthyl Reagent | Aryl Source | 1-Iodonaphthalene |

| Catalyst | Active Species | Pd(PPh₃)₄ or Pd(OAc)₂ |

| Additive/Base | Promoter/Activator | Ag₂CO₃ or KOAc |

This table presents a generalized set of conditions based on typical direct arylation reactions. rsc.orgresearchgate.net

Strategies for Diversity-Oriented Synthesis of this compound Analogues

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecule libraries to explore broad areas of chemical space, which is crucial for discovering novel biological activities. rsc.orgcam.ac.uk In the context of this compound, DOS strategies focus on varying the substitution patterns on both the pyrrole and naphthalene rings.

Key approaches to achieving this diversity include:

Reagent-Based Diversification: This strategy involves using a common, densely functionalized starting material and subjecting it to a variety of reagents to generate a library of analogs. cam.ac.uk For instance, a pre-functionalized this compound could be subjected to various cross-coupling reactions to introduce diversity at specific positions.

Substrate-Based Diversification: In this approach, a range of different starting materials, each with pre-encoded structural variations, are put through the same reaction sequence to produce a diverse set of products. nih.gov For example, various substituted naphthalenes and pyrrole precursors can be used in a standardized synthetic protocol.

Complexity-Generating Reactions: The use of multicomponent reactions is a powerful tool in DOS. units.it Reactions like the Ugi four-component coupling can assemble complex molecules from simple starting materials in a single step, allowing for the rapid generation of diverse structures. units.it

A notable trend in DOS is the shift from focusing solely on chemical diversity to prioritizing biological performance diversity. rsc.org This involves designing libraries of compounds that are more likely to exhibit a wide range of biological activities.

| Strategy | Description | Example Application for Naphthylpyrroles |

| Reagent-Based Diversification | A single functionalized precursor is treated with various reagents to create diverse products. cam.ac.uk | A brominated this compound is reacted with different boronic acids in Suzuki coupling reactions. |

| Substrate-Based Diversification | Diverse starting materials are subjected to the same reaction conditions. nih.gov | Various substituted naphthaldehydes are reacted with pyrrole precursors in a Paal-Knorr type synthesis. |

| Complexity-Generating Reactions | Multi-component reactions are used to rapidly build molecular complexity. units.it | A one-pot synthesis involving a naphthalene derivative, an amine, a carbonyl compound, and an isocyanide to form a highly substituted naphthylpyrrole. |

Control of Regioselectivity and Stereoselectivity in Naphthylpyrrole Synthesis

Achieving specific regiochemical and stereochemical outcomes is a critical challenge in the synthesis of complex molecules like functionalized 2-naphthalen-1-yl-1H-pyrroles.

Regioselectivity , the control of where a reaction occurs on a molecule, is crucial when multiple reaction sites are available. wikipedia.org For instance, in the synthesis of substituted naphthylpyrroles, controlling the position of substituents on both the naphthalene and pyrrole rings is essential. The choice of catalysts and reaction conditions plays a pivotal role in directing the reaction to the desired position. nih.gov For example, iron-catalyzed syntheses have demonstrated high regioselectivity in the formation of substituted pyrroles. acs.org

Stereoselectivity , the control of the spatial orientation of atoms, is particularly important when creating chiral molecules. The synthesis of axially chiral N-arylpyrroles, where rotation around the C-N bond is restricted, has been a significant area of research. nih.gov Recent advancements include:

Light-Induced Phosphoric Acid Catalysis: This method has been used for the diastereo- and atroposelective synthesis of N-arylpyrroles, creating both a C-N axial chirality and a central quaternary stereocenter in a one-pot, three-component reaction. nih.gov

1,3-Dipolar Cycloaddition/Aromatization Sequence: A copper(I)/Fesulphos-catalyzed 1,3-dipolar cycloaddition followed by oxidation has been developed for the enantioselective preparation of axially chiral 2-naphthylpyrroles. acs.org This method facilitates an effective central-to-axial chirality transfer. acs.org

These methods often rely on chiral catalysts and carefully controlled reaction conditions to achieve high levels of enantiomeric excess.

| Control Type | Description | Synthetic Example |

| Regioselectivity | Preferential reaction at one site over another. wikipedia.org | Iron-catalyzed reaction of a substituted naphthalene with a pyrrole precursor to yield a specific isomer. acs.org |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Light-induced phosphoric acid catalysis for the atroposelective synthesis of N-naphthylpyrroles. nih.gov |

Innovations in Sustainable Synthesis for Pyrrole Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole compounds to reduce environmental impact. lucp.netsemanticscholar.org These innovations focus on the use of environmentally benign solvents, catalysts, and energy sources.

Key sustainable approaches include:

Green Solvents: Water and ethanol-water mixtures are being used as environmentally friendly solvents for the synthesis of polyfunctionalized pyrroles. nih.gov

Catalyst-Free and Solvent-Free Conditions: Some syntheses of N-substituted pyrroles have been achieved without the use of any catalyst or solvent, significantly reducing waste. beilstein-journals.org For example, the reaction of primary amines with 2,5-dimethoxytetrahydrofuran (B146720) can proceed under solvent-free conditions. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions and often leads to higher yields in the synthesis of pyrroles, sometimes even in the absence of a solvent. beilstein-journals.orgchim.it

Mechanochemistry: Ball milling is another solvent-free technique that has been successfully used for the synthesis of N-substituted pyrrole derivatives using bio-sourced organic acids as catalysts. lucp.net

Photochemical and Electrochemical Methods: These techniques offer new, sustainable avenues for constructing substituted pyrroles from various nitrogen-containing precursors. rsc.org

Recyclable Catalysts: The use of recyclable catalysts, such as copper oxide nanoparticles, provides a more sustainable approach to N-aryl pyrrole synthesis. sapub.org

Molecular Sieves as Catalysts: A novel method using molecular sieves as catalysts for the synthesis of pyrrole-based compounds has been developed, offering a green alternative to traditional catalysts. bohrium.com

These sustainable methods not only reduce the environmental footprint of pyrrole synthesis but can also offer advantages in terms of efficiency and cost-effectiveness.

| Sustainable Approach | Description |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. nih.gov |

| Catalyst-Free/Solvent-Free | Reactions are conducted without catalysts or solvents to minimize waste. beilstein-journals.org |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. chim.it |

| Mechanochemistry | Solvent-free synthesis using mechanical force (e.g., ball milling). lucp.net |

| Photochemistry/Electrochemistry | Use of light or electricity to drive reactions. rsc.org |

| Recyclable Catalysts | Catalysts that can be recovered and reused, such as copper oxide nanoparticles. sapub.org |

| Molecular Sieves | Use of zeolites as environmentally friendly catalysts. bohrium.com |

Advanced Spectroscopic and Structural Characterization of 2 Naphthalen 1 Yl 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-naphthalen-1-yl-1H-pyrrole derivatives.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for complex structures like naphthalen-yl-pyrroles, multi-dimensional NMR experiments are essential for definitive assignments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY spectra would establish the connectivity of protons within the pyrrole (B145914) ring and separately within the naphthalene (B1677914) ring system. sdsu.edu For instance, cross-peaks would be observed between adjacent protons on the pyrrole ring (H3, H4, H5) and among the seven protons of the naphthalene moiety.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms (¹JCH). sdsu.edu This allows for the unambiguous assignment of carbon signals based on the known proton assignments. For the target molecule, each proton on the pyrrole and naphthalene rings would show a correlation to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over multiple bonds (typically two or three, ²JCH and ³JCH). sdsu.edu This technique is instrumental in connecting different fragments of the molecule. For this compound, HMBC would show correlations between the pyrrole protons and the naphthalene carbons, and vice-versa, confirming the C2-C1' linkage between the two ring systems. For example, the H3 proton on the pyrrole ring would show a correlation to the C1' and C2' carbons of the naphthalene ring.

In chiral derivatives, these techniques, combined with Nuclear Overhauser Effect (NOE) experiments, can also provide insights into the stereochemistry and preferred conformations of the molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a 2-(Naphthalen-1-yl)-1H-pyrrole Derivative.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrrole-H3 | ~6.5 | ~110 | C2, C4, C5 |

| Pyrrole-H4 | ~6.2 | ~108 | C3, C5 |

| Pyrrole-H5 | ~6.8 | ~118 | C2, C4 |

| Naphthalene-H2' | ~7.5 | ~126 | C1', C3', C4' |

| Naphthalene-H3' | ~7.9 | ~128 | C1', C2', C4a' |

| Naphthalene-H4' | ~7.6 | ~125 | C2', C3', C8a' |

| Naphthalene-H5' | ~8.0 | ~129 | C4', C6', C8a' |

| Naphthalene-H6' | ~7.5 | ~127 | C5', C7', C8' |

| Naphthalene-H7' | ~7.4 | ~124 | C5', C6', C8a' |

| Naphthalene-H8' | ~7.8 | ~123 | C1', C7', C8a' |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.govnih.gov Different polymorphs of a this compound derivative would exhibit distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions in the crystal lattice. nih.gov

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. Therefore, carbons at the interface of intermolecular interactions or in different conformations will show different chemical shifts for each polymorphic form. nih.gov This allows for the unambiguous identification and quantification of different polymorphs in a bulk sample.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of this compound derivatives. mdpi.com

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent ion. nih.gov The fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation is influenced by the substituents on the pyrrole ring. nih.gov Common fragmentation pathways for related 2-substituted pyrroles involve cleavages of the side chains and fragmentation of the heterocyclic ring itself. nih.gov

Table 2: Predicted HRMS Data and Major Fragments for this compound.

| Species | Formula | Calculated m/z | Major Fragment Ions |

| [M+H]⁺ | C₁₄H₁₂N⁺ | 194.0964 | C₁₀H₇⁺ (Naphthyl cation), C₄H₄N⁺ (Pyrrolyl cation) |

| [M]⁺• | C₁₄H₁₁N⁺• | 193.0891 | C₁₂H₈⁺• (Loss of HCN) |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions. mdpi.comdntb.gov.ua

For derivatives of this compound, SCXRD analysis reveals the relative orientation of the naphthalene and pyrrole rings. dntb.gov.ua Due to steric hindrance, these rings are typically not coplanar. The dihedral angle between the planes of the two aromatic systems is a key structural parameter determined by SCXRD. researchgate.net The analysis also elucidates the crystal packing, identifying intermolecular forces such as hydrogen bonding (if suitable functional groups are present) and π-π stacking, which govern the solid-state architecture. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Naphthalene-Pyrrole Derivative.

| Parameter | Typical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.0 |

| b (Å) | ~7.3 |

| c (Å) | ~9.0 |

| β (°) | ~100 |

| Pyrrole-Naphthalene Dihedral Angle (°) | 60 - 80 |

Data derived from related structures like 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and providing insights into molecular structure and conformation. researchgate.net The IR and Raman spectra of this compound derivatives are characterized by bands corresponding to the vibrations of the pyrrole and naphthalene moieties.

Pyrrole Ring Vibrations: Characteristic bands include the N-H stretch (for N-unsubstituted pyrroles) typically appearing around 3400-3500 cm⁻¹, C-H stretching vibrations above 3000 cm⁻¹, and various C=C and C-N ring stretching and bending modes in the 1000-1600 cm⁻¹ fingerprint region. elsevierpure.comnih.gov

Naphthalene Ring Vibrations: The naphthalene unit exhibits characteristic aromatic C-H stretching bands above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and out-of-plane C-H bending modes between 700-900 cm⁻¹, which are indicative of the substitution pattern. orientjchem.org

The combination of IR and Raman spectroscopy is powerful because some vibrational modes may be strong in one technique and weak or silent in the other, providing complementary information. nih.gov

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Pyrrole) | ~3450 | Weak |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=C Stretch (Naphthalene) | 1600, 1580, 1500 | 1600, 1580, 1500 |

| C=C/C-N Stretch (Pyrrole) | ~1540, 1470 | ~1540, 1470 |

| C-H Out-of-Plane Bending | 900-700 | Weak |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable. slideshare.net These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. wikipedia.org

Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. researchgate.net Chiral molecules exhibit characteristic CD signals, known as Cotton effects, in the regions of their UV-Vis absorptions. slideshare.net The sign and intensity of these Cotton effects are unique to a specific enantiomer, making CD an excellent tool for determining enantiomeric purity and assigning absolute configuration, often through comparison with theoretical calculations. nih.gov The naphthalene chromophore, being inherently dissymmetric when perturbed by a chiral center, can give rise to intense CD signals. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgslideshare.net The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. slideshare.net

Together, CD and ORD provide a powerful means to characterize the stereochemical properties of chiral this compound derivatives.

Structure Activity Relationship Sar and Mechanistic Studies of 2 Naphthalen 1 Yl 1h Pyrrole Based Biological Modulators

Design Principles for 2-Naphthalen-1-yl-1H-pyrrole Analogues in Medicinal Chemistry

The design of analogues based on the this compound scaffold for medicinal chemistry applications, particularly as kinase inhibitors, is guided by established principles of structure-activity relationship (SAR) studies. The pyrrole (B145914) ring serves as a versatile scaffold, and its derivatives have shown a wide range of biological activities. nih.gov The core concept involves the strategic placement of functional groups on both the pyrrole and naphthalene (B1677914) moieties to optimize interactions with the target protein, enhance potency, and improve pharmacokinetic properties.

A key design principle for kinase inhibitors is to achieve potent and selective binding to the ATP-binding pocket of the target kinase. For Cdc7 kinase, which is a serine/threonine kinase crucial for the initiation of DNA replication, inhibitors are often designed to be ATP-competitive. The design of this compound analogues would therefore focus on creating a molecule that can effectively mimic the binding of ATP to Cdc7. This involves establishing key hydrogen bonds and hydrophobic interactions within the active site.

The general design strategy for pyrrole-based Cdc7 inhibitors often involves a central pyrrole core with substituents at various positions to modulate activity and selectivity. For instance, in related pyrrole series, modifications at the C2, C3, and C5 positions of the pyrrole ring have been shown to be critical for potent Cdc7 inhibition. The naphthalen-1-yl group at the C2 position of the pyrrole would be expected to occupy a hydrophobic pocket within the Cdc7 active site. The design of analogues would then explore various substitutions on both the pyrrole and naphthalene rings to fine-tune these interactions.

Exploration of Substitution Patterns on the Pyrrole and Naphthyl Moieties for Biological Efficacy

Influence of Pyrrole C-3 and C-5 Substituents on Target Affinity (e.g., Carboxamide, Pyrimidinyl)

The substitution pattern on the pyrrole ring is a critical determinant of the biological efficacy of this compound analogues as Cdc7 kinase inhibitors. Research on related 5-heteroaryl-3-carboxamido-2-aryl pyrroles has provided valuable insights into the influence of substituents at the C-3 and C-5 positions.

A carboxamide group at the C-3 position has been identified as a key pharmacophore for potent Cdc7 inhibition. This group can act as a hydrogen bond donor and acceptor, forming crucial interactions with the hinge region of the kinase domain. The nature of the substituent on the carboxamide nitrogen can further influence potency and cellular activity.

At the C-5 position of the pyrrole, the introduction of various heteroaryl groups, such as pyrimidinyl, has been shown to significantly impact Cdc7 inhibitory activity. For instance, in a series of 2-heteroaryl-pyrrolopyridinones, a 2-aminopyrimidin-4-yl group at the C-2 position (analogous to the C-5 position in a 2,5-disubstituted pyrrole) was found to be optimal for potent, ATP-mimetic inhibition of Cdc7. This is attributed to the ability of the aminopyrimidine moiety to form key hydrogen bonds with the kinase.

The following table summarizes the structure-activity relationships for substituents at the C-3 and C-5 positions of a pyrrole core, based on data from related Cdc7 inhibitor series.

| Pyrrole Position | Substituent | Observed Effect on Cdc7 Inhibition |

|---|---|---|

| C-3 | Carboxamide | Essential for potent inhibition; forms key hydrogen bonds. |

| C-5 | Pyrimidinyl | Enhances potency through hydrogen bonding interactions. |

| C-5 | Other Heteroaryls | Activity is sensitive to the nature of the heteroaryl group. |

Role of Naphthyl Ring Substitutions on Pharmacological Activity

The naphthalen-1-yl moiety at the C-2 position of the pyrrole ring is expected to occupy a hydrophobic region of the Cdc7 ATP-binding site. Therefore, substitutions on the naphthyl ring can significantly modulate the pharmacological activity of the compounds by altering their steric and electronic properties, as well as their lipophilicity.

While specific SAR data for naphthyl substitutions on a this compound scaffold targeting Cdc7 is not extensively available, general principles from other kinase inhibitor studies can be applied. For instance, the introduction of small, lipophilic groups or hydrogen bond acceptors/donors at specific positions on the naphthalene ring could lead to additional interactions with the protein, thereby enhancing potency and selectivity.

The position of the substituent on the naphthyl ring is crucial. Substitutions at positions that can interact with specific amino acid residues in the binding pocket are likely to have a more pronounced effect on activity. For example, a substituent at a position that allows for a hydrogen bond with a nearby residue could significantly increase binding affinity. Conversely, bulky substituents at positions that create steric clashes with the protein would be detrimental to activity.

Functional Evaluation in Biological Systems: Enzyme Inhibition Assays

Specific Focus on Cdc7 Kinase Inhibition Potency and Selectivity

The functional evaluation of this compound analogues as Cdc7 kinase inhibitors involves determining their potency and selectivity. Potency is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) against Cdc7 kinase. A lower IC50 or Ki value indicates a more potent inhibitor.

Selectivity is a critical parameter for a kinase inhibitor to minimize off-target effects. The selectivity of the compounds is assessed by testing their inhibitory activity against a panel of other kinases. A compound is considered selective if it inhibits Cdc7 at a significantly lower concentration than other kinases.

The cellular activity of these compounds is also evaluated by measuring their ability to inhibit the proliferation of cancer cell lines. This provides an indication of their potential as therapeutic agents.

The following is a hypothetical data table illustrating the kind of data that would be generated in such a study, based on findings for related pyrrole-based Cdc7 inhibitors.

| Compound | Cdc7 IC50 (nM) | Selectivity (fold vs. other kinases) | Cell Proliferation IC50 (µM) |

|---|---|---|---|

| Analogue 1 (unsubstituted) | 50 | >100 | 1.2 |

| Analogue 2 (with C3-carboxamide) | 5 | >200 | 0.3 |

| Analogue 3 (with C5-pyrimidinyl) | 2 | >500 | 0.1 |

Methodologies for Kinase Activity Assessment (e.g., ATP competition, substrate phosphorylation)

The assessment of Cdc7 kinase activity and its inhibition by this compound analogues is typically performed using in vitro enzyme assays. These assays are designed to measure the catalytic activity of the kinase in the presence and absence of the inhibitor.

One common method is the ATP competition assay . Since many kinase inhibitors are ATP-competitive, this assay determines whether the inhibitor binds to the ATP-binding site of the kinase. In this assay, the kinase, a substrate, and a fixed concentration of labeled ATP (e.g., [γ-32P]ATP or a fluorescent ATP analogue) are incubated with varying concentrations of the inhibitor. The amount of labeled phosphate (B84403) transferred to the substrate is measured, and a decrease in this signal with increasing inhibitor concentration indicates ATP-competitive inhibition.

Another widely used method is the substrate phosphorylation assay . This assay directly measures the phosphorylation of a specific substrate by the kinase. The substrate can be a peptide or a protein. The reaction is initiated by the addition of ATP, and the extent of phosphorylation is quantified. This can be done using various detection methods, including radiometric assays with [γ-32P]ATP, fluorescence-based assays using phosphorylation-specific antibodies, or luminescence-based assays that measure the amount of ATP remaining in the reaction. The inhibitory effect of a compound is determined by its ability to reduce the level of substrate phosphorylation.

These assays are crucial for determining the potency (IC50) of the inhibitors and for elucidating their mechanism of action.

Cellular Biology Investigations of this compound Derivatives

Detailed investigations into the cellular effects of this compound derivatives are a prerequisite to understanding their potential as biological modulators. Such studies would typically involve a battery of in vitro assays using various cell lines to determine the compounds' impact on fundamental cellular processes.

Effects on Cell Proliferation and Viability

To ascertain the cytostatic or cytotoxic potential of this compound derivatives, initial studies would involve treating a panel of cancer cell lines with these compounds. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays would be employed to quantify changes in cell viability and proliferation over time. The data from these experiments would be crucial for establishing dose-response curves and determining key parameters like the half-maximal inhibitory concentration (IC50) for each derivative. This information would form the basis of the structure-activity relationship, indicating which structural modifications on the this compound scaffold are most effective at inhibiting cancer cell growth. Without experimental data, a table of such findings cannot be constructed.

Analysis of DNA Synthesis Inhibition (e.g., BrdU incorporation)

A key mechanism by which many anticancer agents exert their effects is through the inhibition of DNA synthesis, a hallmark of proliferating cells. To investigate if this compound derivatives act via this mechanism, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay would be essential. This assay involves incubating cells with the thymidine (B127349) analog BrdU, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated BrdU can then be quantified using a specific antibody, providing a direct measure of DNA synthesis. A reduction in BrdU incorporation in the presence of the compounds would suggest an inhibitory effect on DNA replication. Currently, there is no published data on BrdU incorporation assays for this class of compounds.

Assessment of Downstream Target Modulation (e.g., MCM2 phosphorylation)

To delve deeper into the mechanism of action, it would be necessary to investigate the modulation of specific downstream targets involved in cellular processes like DNA replication. The minichromosome maintenance (MCM) complex, and specifically the phosphorylation of MCM2, is a critical step in the initiation of DNA replication. Western blot analysis using phospho-specific antibodies could be employed to assess the phosphorylation status of MCM2 in cells treated with this compound derivatives. Inhibition of MCM2 phosphorylation would provide strong evidence that these compounds interfere with the cell cycle machinery at the level of DNA replication initiation. Such targeted mechanistic studies have not been reported for this compound series.

Ligand-Target Interactions and Binding Mode Analysis

Understanding how a molecule interacts with its biological target at the atomic level is fundamental for rational drug design and optimization. Techniques such as molecular docking and X-ray crystallography are invaluable for elucidating these interactions. Computational molecular docking studies could predict the potential binding modes of this compound derivatives to various protein targets, such as kinases or DNA-associated enzymes. These in silico models would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Subsequently, co-crystallization of a promising derivative with its target protein would provide definitive experimental evidence of the binding mode. This level of detailed analysis is contingent on the identification of a specific biological target, which has not yet been established for this compound derivatives.

Computational Chemistry and Theoretical Investigations of 2 Naphthalen 1 Yl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to profiling the electronic characteristics of 2-naphthalen-1-yl-1H-pyrrole. These methods model the molecule at the electronic level, providing detailed information about molecular orbitals, electron density distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems. For pyrrole (B145914) derivatives, DFT has been employed to study optimized geometry, vibrational frequencies, and electronic properties. dntb.gov.ua In a comprehensive analysis of the closely related compound 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole, DFT simulations showed good agreement with experimental X-ray crystal structure data. dntb.gov.ua

Such calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Theoretical investigations on protonated naphthalene (B1677914) and other pyrrole derivatives have successfully utilized DFT to analyze their structural and electronic properties. uni-regensburg.de The molecular electrostatic potential (MEP) surface, another DFT-derived property, helps to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Theoretical vibrational analysis using DFT can predict infrared and Raman spectra. researchgate.net For the related compound 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole, vibrational studies indicated that the vibrational frequencies of certain functional groups are significantly influenced by reactive hydrogen bonding. dntb.gov.ua

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity in electrophilic reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity in nucleophilic reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Assessing molecular reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to show charge distribution and predict reactive sites. | Identifying sites for intermolecular interactions. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Interpretation of experimental IR and Raman spectra. |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide very high accuracy, although they are typically more computationally demanding than DFT. For the related compound 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene, ab initio calculations were used to determine that the minimum energy configuration occurs when the naphthalene ring system and the pyrrole groups are nearly perpendicular to each other. nih.govnih.gov In the solid state, crystal packing effects caused a minor deviation of about 4 degrees from this ideal 90-degree angle. nih.govnih.gov

Applying high-accuracy ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to this compound would allow for a precise determination of its conformational energy profile. This is crucial for understanding the rotational barrier around the C-N bond connecting the naphthalene and pyrrole rings and for obtaining highly accurate geometric and electronic parameters that can serve as benchmarks for less computationally expensive methods. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. iajpr.com For the analogous compound 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole, molecular docking studies were performed to investigate its inhibitory interaction with the butyrylcholinesterase enzyme, a target relevant to Alzheimer's disease. dntb.gov.ua The analysis also assessed its interaction with Human Serum Albumin (HSA) to understand its potential transport and bioavailability. dntb.gov.ua Similarly, various pyrrole and naphthalene derivatives have been docked against targets like cyclooxygenase (COX) enzymes, soybean lipoxygenase, and SARS-CoV-2 proteases, demonstrating the utility of this approach in identifying potential biological activities. mdpi.comnih.govnih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. rsc.org Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies more accurately. For 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole, MD simulations were employed to evaluate the structural and dynamic behavior of its complexes with biological targets. dntb.gov.ua This technique helps to understand how the ligand and protein adapt to each other and reveals the key interactions that stabilize the complex. frontiersin.org

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Potential Relevance |

|---|---|---|---|

| Butyrylcholinesterase | 1P0I | -8.9 | Alzheimer's Disease |

| Human Serum Albumin | 1N5U | -7.8 | Drug Transport and Bioavailability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, the activity of new, unsynthesized molecules can be predicted. mdpi.com

For pyrrole derivatives, QSAR models have been successfully developed to guide the design of new therapeutic agents. nih.gov For instance, a field-based QSAR (FB-QSAR) approach was used to design novel N-pyrrole carboxylic acid derivatives as potent inhibitors of COX-1 and COX-2 enzymes. nih.govacs.org Such models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical equation that correlates these properties with observed inhibitory activity. The resulting models can highlight which structural features are most important for activity, providing a roadmap for designing more potent compounds. researchgate.net Although a specific QSAR model for this compound has not been reported, its structural scaffold could be incorporated into a dataset of similar molecules to build a predictive model for a specific biological target.

In Silico Screening and Virtual Library Design for Novel Pyrrole Derivatives

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the early stages of drug discovery. The this compound scaffold can serve as a starting point for such efforts.

Virtual libraries of novel pyrrole derivatives can be designed by computationally adding various substituents to the core structure. mdpi.com These libraries can then be screened against the three-dimensional structure of a target protein using molecular docking. nih.gov For example, a study screened a set of semi-synthesized molecules, including pyrrole-containing structures, against the SARS-CoV-2 papain-like protease to identify potential inhibitors. mdpi.com Another project explored a library of around 3000 compounds to identify potent pyrrole derivatives as COX enzyme inhibitors. nih.gov This methodology allows for the rapid and cost-effective exploration of a vast chemical space to prioritize candidates for synthesis and experimental testing. nih.gov

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics encompasses the use of computational and informational techniques to address problems in chemistry. The exploration of the chemical space around this compound involves using these tools to understand the landscape of possible derivatives and their properties.

This exploration can be achieved by generating virtual libraries and analyzing their diversity and drug-likeness based on calculated properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. iajpr.com QSAR models and docking results contribute to this exploration by mapping out regions of chemical space that are predicted to have high biological activity. nih.gov Software programs have been developed to enumerate the vast number of possible isomers and substituent combinations for scaffolds like tetrapyrroles, providing a systematic way to assess the accessible chemical space for a given core structure. researchgate.net By applying similar principles, researchers can systematically evaluate the potential of the this compound scaffold for developing new molecules with specific, optimized properties.

Advanced Applications and Prospective Research Directions for 2 Naphthalen 1 Yl 1h Pyrrole Scaffolds

Materials Science Applications of Naphthylpyrrole Derivatives

The unique photophysical and electrochemical properties of the naphthalene (B1677914) ring system make it a valuable component in optoelectronic materials. researchgate.net When fused with other heterocyclic systems like diketopyrrolopyrrole (DPP), naphthalene-based compounds have been successfully employed in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and organic thin-film transistors (OTFTs). researchgate.net The rigid, π-conjugated structure of 2-naphthalen-1-yl-1H-pyrrole makes it an excellent candidate for similar applications.

Derivatives such as naphthalene flanked diketopyrrolopyrroles have been synthesized and shown to be high-performance organic semiconductors. researchgate.netrsc.org These materials exhibit high thermal stability and function effectively as p-type semiconductors in organic field-effect transistors (OFETs), achieving significant charge carrier mobilities. rsc.org By modifying the alkyl side chains on the DPPN core, researchers have been able to modulate hole mobility and enhance transistor performance. researchgate.net In the realm of OLEDs, DPPN molecules have been used as dopants, leading to devices with promising external quantum efficiencies (EQE). researchgate.net The potential of pyrrole-based systems in organic electronics is further highlighted by research on pyrrolo-phenanthrolines as n-type semiconductors. nih.gov This body of work suggests that the this compound scaffold could be a foundational structure for developing novel materials for transistors, OLEDs, and chemical sensors. scilit.comresearchgate.net

| Derivative Type | Application | Key Performance Metric | Value |

|---|---|---|---|

| Naphthalene flanked DPP (D-DPPN) | Organic Field-Effect Transistor (OFET) | Hole Mobility | 0.019 cm²/V·s rsc.org |

| Naphthalene flanked DPP (O-DPPN) | Single Crystal Transistor (SCT) | Hole Mobility | 0.125 cm²/V·s researchgate.net |

| Naphthalene flanked DPP (H-DPPN) | Organic Light-Emitting Diode (OLED) | External Quantum Efficiency (EQE) | 4.0% researchgate.net |

| Naphthalene flanked DPP (O-DPPN) | Organic Light-Emitting Diode (OLED) | External Quantum Efficiency (EQE) | 2.3% researchgate.net |

Development of this compound as a Versatile Building Block in Synthetic Chemistry

Pyrrole (B145914) and its derivatives are fundamental intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. scispace.com The this compound core serves as a robust and versatile building block for constructing more complex molecular architectures. Its utility is demonstrated in synthetic pathways where it acts as a precursor for a variety of downstream products.

For example, a bromo-substituted precursor, 1-(8-Bromonaphthalen-1-yl)-1H-pyrrole, has been described as a "gateway" molecule. mdpi.com Through lithium-halogen exchange, it forms an aryl lithium intermediate that can react with various electrophiles, such as benzaldehyde, to yield more elaborate structures. mdpi.com This approach highlights a key strategy for functionalizing the scaffold. Similarly, other pyrrole-based compounds like 2-formylpyrrole and halogen-doped pyrroles serve as versatile starting materials for the synthesis of fused heterocyclic systems and bioactive molecules. nih.govnih.gov The inherent reactivity of the pyrrole and naphthalene rings allows for a range of chemical transformations, making the parent scaffold a valuable tool for synthetic chemists aiming to create novel compounds with tailored properties.

| Starting Material | Reagents / Conditions | Product Type |

|---|---|---|

| 1-(8-Bromonaphthalen-1-yl)-1H-pyrrole | 1) n-BuLi, THF, -78 °C; 2) Benzaldehyde | Aryl-substituted methanol (B129727) mdpi.com |

| 1-(8-Bromonaphthalen-1-yl)-1H-pyrrole | 1) n-BuLi, THF, -78 °C; 2) Ethyl chloroformate | Naphthalene-carboxylic acid ester mdpi.com |

| 2-Formylpyrrole derivatives | Reaction with DMFDMA, then cyclization | Pyrrolo[1,2-a]pyrazines and Indolizines nih.gov |

| Halogen-doped pyrrole-2-carboxamides | Amide coupling | Bacterial DNA gyrase B inhibitors nih.gov |

| 2-Naphthyl propiolate | Cu(I)-catalyzed cycloaddition with an azide | Substituted 1,2,3-triazole mdpi.com |

Interdisciplinary Research Integrating Naphthylpyrroles with Nanotechnology or Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, and nanotechnology, the manipulation of matter at the nanoscale, are highly synergistic fields. ub.eduumd.edu The chemical properties of the this compound scaffold make it an attractive candidate for integration into these advanced areas. The planar, aromatic surfaces of both the pyrrole and naphthalene moieties are ideal for engaging in π-π stacking interactions, which are fundamental to self-assembly and molecular recognition processes. ebrary.net

This inherent tendency for self-assembly could be harnessed to construct well-defined nanostructures. For instance, by attaching appropriate functional groups, naphthylpyrrole derivatives could be designed to self-assemble into nanofibers, nanotubes, or vesicles for applications in drug delivery, sensing, or nanoelectronics. The scaffold could also be incorporated into host-guest systems. Functionalized naphthylpyrroles could act as guests that bind within the cavities of macrocyclic hosts like cyclodextrins or calixarenes, forming supramolecular complexes with tunable properties. ebrary.net The fluorescence often observed in naphthalene derivatives could be modulated by such host-guest interactions, leading to the development of novel chemosensors for detecting specific ions or molecules. ub.edu

Unexplored Reactivity and Derivatization Opportunities

While the this compound scaffold has proven useful, its full reactive potential remains to be explored. The presence of two distinct aromatic systems, each with its own reactivity profile, offers numerous opportunities for novel derivatization.

Cross-Coupling Reactions: The synthesis of halogenated naphthylpyrrole intermediates, such as 1-(8-Bromonaphthalen-1-yl)-1H-pyrrole, opens the door to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). mdpi.com These reactions would allow for the introduction of a diverse array of substituents (aryl, alkyl, alkynyl, amino groups) at specific positions, enabling fine-tuning of the molecule's electronic and steric properties.

Electrophilic Substitution: The pyrrole ring is highly susceptible to electrophilic substitution. The directing effect of the C2-naphthalene group could be systematically studied to achieve regioselective functionalization at the C3, C4, or C5 positions of the pyrrole ring. Similarly, electrophilic substitution on the unsubstituted rings of the naphthalene moiety could yield new isomers with distinct properties.

N-Functionalization: The pyrrole nitrogen atom provides a convenient handle for derivatization. Alkylation, acylation, or arylation at this position can significantly alter the compound's solubility, electronic character, and biological activity.

Intramolecular Cyclization: With appropriate functionalization on both the pyrrole and naphthalene rings, intramolecular cyclization reactions could be explored. Such strategies could lead to the synthesis of novel, rigid, and extended polycyclic aromatic systems with unique photophysical properties, suitable for advanced materials applications.

Future Outlook and Research Challenges for this compound Chemistry

The this compound scaffold is poised for significant advancements across multiple scientific disciplines. The future outlook is promising, but it is accompanied by distinct research challenges.

Future Outlook:

Medicinal Chemistry: The focus will likely shift from broad biological screening to the rational design of potent and selective inhibitors for specific non-kinase targets, such as proteases, transferases, and metabolic enzymes. The scaffold could serve as a template for developing next-generation antiviral, anti-inflammatory, and antimicrobial agents.

Materials Science: Future work will involve the systematic optimization of naphthylpyrrole-based molecules to enhance performance in electronic devices. This includes tuning emission wavelengths for full-color OLED displays, increasing charge carrier mobility for faster transistors, and developing multifunctional materials that combine sensing, switching, and light-emitting properties in a single device.

Synthetic Chemistry: The development of more efficient, scalable, and environmentally friendly synthetic routes to the core scaffold and its derivatives will be crucial. Exploring novel catalytic methods and one-pot procedures will make these valuable compounds more accessible for widespread application.

Research Challenges:

Synthetic Control: A primary challenge is achieving high regioselectivity during the functionalization of the scaffold. Selectively modifying one position on the pyrrole or naphthalene ring without affecting others requires the development of sophisticated synthetic strategies and protecting group manipulations.

Physicochemical Properties: For biological applications, optimizing properties like aqueous solubility and membrane permeability is often difficult. The inherent aromaticity and planarity of the scaffold contribute to low solubility, which can hinder its development as a therapeutic agent.

Structure-Property Relationships: In materials science, a deeper understanding of how subtle changes in molecular structure affect bulk properties like crystal packing, thin-film morphology, and charge transport is needed. This requires a close collaboration between synthetic chemists, materials scientists, and physicists to guide the rational design of next-generation materials.

By addressing these challenges, the scientific community can unlock the full potential of this compound chemistry, paving the way for innovative solutions in medicine, electronics, and beyond.

常见问题

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-naphthalen-1-yl-1H-pyrrole, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling naphthalene derivatives with pyrrole precursors under catalytic conditions. For example, naphthol derivatives can be reacted with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base, followed by purification via column chromatography . Key variables include temperature (e.g., reflux at 80–100°C), solvent polarity, and catalyst choice. Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary?

- Methodology : Store in a sealed container under dry, room-temperature conditions to prevent hydrolysis or oxidation . Safety protocols include using gloves and goggles to avoid skin/eye contact (H315, H319 hazards) and working in a fume hood to minimize inhalation risks. Consult Safety Data Sheets (SDS) for compound-specific hazard statements .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with aromatic protons typically appearing at δ 7.0–8.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (193.24 g/mol for C₁₄H₁₁N) . Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches near 1600 cm⁻¹) .

Q. What are the primary applications of this compound in academic research?

- Methodology : It serves as a dye intermediate in organic synthesis and a precursor for bioactive molecules. For example, pyrrole derivatives are used in medicinal chemistry to develop anticancer agents via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides precise bond lengths and angles . Refinement against high-resolution data (e.g., using SHELXL) clarifies torsional angles in the naphthyl-pyrrole linkage, which may influence electronic properties .

Q. What strategies mitigate contradictions in toxicological data for naphthalene derivatives?

- Methodology : Cross-reference studies using inclusion criteria from toxicological profiles (e.g., species, exposure routes, health outcomes). For example, prioritize inhalation/oral exposure data in mammals and validate findings via dose-response assays . Address discrepancies by comparing metabolic pathways (e.g., cytochrome P450-mediated oxidation) across species.

Q. How can computational modeling optimize the synthesis of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates transition-state energies to predict reaction feasibility. For instance, modeling the electrophilic substitution mechanism at the pyrrole β-position identifies optimal catalysts (e.g., Lewis acids) . Pair computational results with experimental validation (e.g., GC-MS monitoring) .

Q. What experimental designs address low yields in multi-step syntheses involving this compound?

- Methodology : Use Design of Experiments (DoE) to test variables like temperature, solvent (e.g., dichloromethane vs. xylene), and catalyst loading . For example, refluxing with chloranil in xylene for 25–30 hours improved yields in analogous pyrrole syntheses . Purification via recrystallization (e.g., methanol) enhances product purity .

Q. How do substituents on the naphthalene ring affect the compound’s electronic properties?

- Methodology : Cyclic voltammetry (CV) measures redox potentials to assess electron-withdrawing/donating effects. Compare UV-Vis spectra of derivatives (e.g., nitro- or methoxy-substituted) to correlate substituent position with absorption maxima shifts .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。